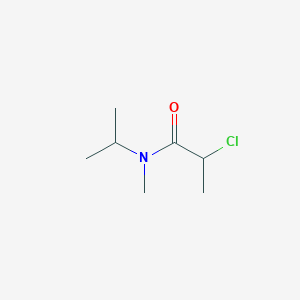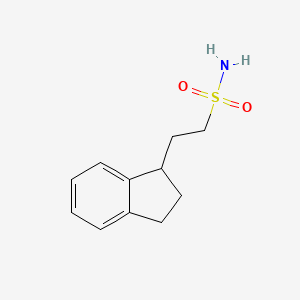![molecular formula C15H16N4OS2 B2801879 1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203345-67-8](/img/structure/B2801879.png)
1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving coupling, substitution, and condensation . The synthesis process usually involves carefully controlled conditions to ensure the correct functional groups are added in the right order .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol and pyrazole rings would likely contribute to the rigidity of the molecule, while the isopropyl, methylthio, and carboxamide groups could influence its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might make the compound susceptible to hydrolysis, while the methylthio group could potentially undergo oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple rings might increase its melting point and decrease its solubility in water .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
The compound has shown promise as an antibiotic adjuvant therapy. Specifically, it targets quorum sensing (QS) in Pseudomonas aeruginosa , a priority pathogen according to the World Health Organization. By interfering with the pqs system (one of three QS systems in P. aeruginosa), it reduces bacterial virulence gene expression and biofilm maturation . This application is crucial in combating multidrug-resistant bacteria.
Antitumor Activity
While not directly related to cancer treatment, compounds containing similar structural motifs (such as benzothiazole derivatives) have demonstrated antitumor and cytotoxic effects. For instance, 6-chloro-1-isopropyl-1H-benzo[d]imidazole derivatives have been evaluated for their cytotoxicity against human tumor cell lines . Further research could explore the potential of our compound in this context.
Optoelectronic Applications
Quinoxaline derivatives, including those with methylsulfanyl substituents, have been investigated for their photophysical properties. Our compound, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, exhibits π→π* transitions, making it interesting for optoelectronic applications. Its electronic structure, solute-solvent interactions, and fluorescence properties have been studied .
Anti-Inflammatory Properties
Although not directly explored for this compound, benzothiazole derivatives have been associated with anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit prostaglandin biosynthesis, and the structural similarities suggest potential anti-inflammatory activity .
Heterocyclic Synthesis
The compound’s unique heterocyclic structure could serve as a building block for synthesizing related compounds. Researchers have used similar motifs to create various heterocycles with diverse biological activities . Investigating its reactivity and synthetic potential could yield novel derivatives.
Solvent-Sensitive Behavior
Understanding the solute-solvent interactions of our compound is essential. Its excited state dipole moments exceed those of the ground state, indicating increased polarity when excited. This behavior could be relevant in solvent-dependent applications .
Wirkmechanismus
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to form a dense protective layer on metal surfaces during diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the compound may interact with its targets in a similar manner, forming a protective layer that inhibits their activity.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interfere with the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also have similar effects . This could include inhibiting the growth of Mycobacterium tuberculosis and potentially other bacterial species.
Action Environment
The solubility properties of thiazole, a similar compound, suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and other organic solvents
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-9(2)19-7-6-12(18-19)14(20)17-15-16-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLMSOYXNMICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2801799.png)


![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2801803.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)